molecular formula C11H17BN B065435 Borane N-ethyl-N-isopropylaniline complex CAS No. 180840-34-0

Borane N-ethyl-N-isopropylaniline complex

Cat. No. B065435
M. Wt: 174.07 g/mol
InChI Key: RVEWSHPNCRGZTP-UHFFFAOYSA-N
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Description

Borane N-ethyl-N-isopropylaniline complex, also known as N-Ethyl-N-isopropylaniline-borane, is a highly reactive amine-borane adduct . The reaction of diborane gas with neat amine at 0-5°C affords N-ethyl-N-isopropylaniline-borane .


Synthesis Analysis

The synthesis of N-ethyl-N-isopropylaniline-borane involves the reaction of diborane gas with neat amine at 0-5°C . This compound may be used in the preparation of borane-N-ethyl-N-isopropylaniline complex, a reagent used for hydroboration .


Molecular Structure Analysis

The molecular formula of Borane N-ethyl-N-isopropylaniline complex is C6H5N(C2H5)CH(CH3)2·BH3 . The average mass is 177.094 Da .


Chemical Reactions Analysis

N-ethyl-N-isopropylaniline-borane is a highly reactive amine-borane adduct . It is used as a reagent for hydroboration reactions . In one study, it was used in the oxazaborolidine-catalyzed asymmetric borane reduction of α-sulfonyloxy ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of Borane N-ethyl-N-isopropylaniline complex include a molecular weight of 177.09 . The linear formula is C6H5N(C2H5)CH(CH3)2·BH3 .

Relevant Papers The relevant papers include a study on the convenient synthesis of optically active 1,2-diol monosulfonates and terminal epoxides via oxazaborolidine-catalyzed asymmetric borane reduction of α-sulfonyloxy ketones using N-ethyl-N-isopropylaniline–borane complex as borane carrier .

Scientific Research Applications

  • Reductive Amination : The Borane N-ethyl-N-isopropylaniline complex is used for reductive aminations of ketones and aldehydes, particularly in the synthesis of amines. Burkhardt and Coleridge (2008) reported the use of a similar borane complex, 5-ethyl-2-methylpyridine borane, for reductive aminations, which implies the potential utility of Borane N-ethyl-N-isopropylaniline in similar reactions (Burkhardt & Coleridge, 2008).

  • Asymmetric Synthesis of 1,2-Diol Monosulfonates and Terminal Epoxides : Cho, Yang, and Choi (2001) utilized the Borane N-ethyl-N-isopropylaniline complex in the oxazaborolidine-catalyzed asymmetric borane reduction of α-sulfonyloxy ketones to produce optically active 1,2-diol monosulfonates and terminal epoxides with high optical purity (Cho, Yang, & Choi, 2001).

  • Synthesis of Chiral β-Hydroxy Sulfides : Cho, Choi, and Kim (2002) reported the synthesis of chiral β-hydroxy p-tolylsulfides with high enantiomeric purity using the Borane N-ethyl-N-isopropylaniline complex as the borane carrier in CBS-oxazaborolidine-catalyzed asymmetric borane reduction of β-keto p-tolylsulfides (Cho, Choi, & Kim, 2002).

  • Amide and Esters Synthesis via Triacyloxyboranes : Huang, Reilly, and Buckle (2007) used borane complexes, including borane-methyl sulfide complex which is structurally related to Borane N-ethyl-N-isopropylaniline, to activate carboxylic acids for generating triacyloxyboranes. These were then effectively reacted with various nucleophiles to provide corresponding amides and esters in excellent yields (Huang, Reilly, & Buckle, 2007).

  • Pharmacological Activities : Burnham (2005) discussed that several amine-boranes and related derivatives, including borane complexes of aromatic and heterocyclic amines, possess a wide range of biological activities like antineoplastic, antiviral, and anti-inflammatory activities (Burnham, 2005).

properties

InChI

InChI=1S/C11H17N.B/c1-4-12(10(2)3)11-8-6-5-7-9-11;/h5-10H,4H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEWSHPNCRGZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CCN(C1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473062
Record name Borane N-ethyl-N-isopropylaniline complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bach-EI hydroboration reagent 2.0M

CAS RN

180840-34-0
Record name Borane N-ethyl-N-isopropylaniline complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACH-EI hydroboration reagent
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Neelamkavil - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 180840‐34‐0] ] C 11 H 20 BN (MW 177.09) InChI = 1S/C11H17N.BH3/c1‐4‐12(10(2)3)11‐8‐6‐5‐7‐9‐11;/h5‐10H,4H2,1‐3H3;1H3 InChIKey = XYUIGBMTIMBDDQ‐UHFFFAOYSA‐N …
Number of citations: 0 onlinelibrary.wiley.com
M Ćwiklińska, MP Krzemiński… - Tetrahedron …, 2015 - Elsevier
… Finally, a borane–dimethyl sulfide adduct, a borane solution in THF, a borane N-ethyl-N-isopropylaniline complex (BACH-EI™), and catecholborane were examined as borane sources. …
Number of citations: 12 www.sciencedirect.com
K Huang, M Ortiz-Marciales, W Correa… - The Journal of …, 2009 - ACS Publications
… Although BH 3 ·BACH-EI (borane N-ethyl-N-isopropylaniline complex) and BH 3 ·THF provided 99 and 98% ee, respectively, BH 3 ·DMS was more attractive due to its low price and …
Number of citations: 41 pubs.acs.org
G Nordio, F Piazzola, G Cozza, M Rossetto, M Cervelli… - Molecules, 2023 - mdpi.com
… Briefly, a solution of 2 M of borane N-ethyl-N-isopropylaniline complex in THF (4 mL) was added to compound 7 (1.41 g, 2 mmol) in dry diglyme (20 mL) under a stream of nitrogen, and …
Number of citations: 12 www.mdpi.com
A Minarini, M Zini, A Milelli, V Tumiatti… - European journal of …, 2013 - Elsevier
… group by acidic hydrolysis gave diamine diamide 6, which was treated with 2,2-diphenylacetyl chloride to furnish derivative 7; reduction with borane N-ethyl-N-isopropylaniline complex (…
Number of citations: 13 www.sciencedirect.com
KOKHWA JIUAN - 2008 - core.ac.uk
Nitric oxide (NO) is an important modulator of physiological and pathophysiological function of the cardiovascular, neuronal, and immune systems. The overproduction of NO by nitric …
Number of citations: 1 core.ac.uk
M Nakamura, M Makishima, Y Hashimoto - Bioorganic & medicinal …, 2013 - Elsevier
… , 0.26 mmol) in dry tetrahydrofuran (1.5 mL) was added a mixture of (R)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.026 mL), borane N-ethyl-N-isopropylaniline complex (…
Number of citations: 18 www.sciencedirect.com
A Milelli - 2009 - amsdottorato.unibo.it
Alzheimer's disease (AD) and cancer represent two of the main causes of death worldwide. They are complex multifactorial diseases and several biochemical targets have been …
Number of citations: 3 amsdottorato.unibo.it
G Freixas, F Urpí, J Vilarrasa - Letters in Organic Chemistry, 2006 - ingentaconnect.com
… Hydroboration of 3a with dicyclohexylborane (Table 1, entry 1), obtained from cyclohexene and borane–N-ethyl-Nisopropylaniline complex (BAC, or BAC-EITM) [5], with BAC (entry 2), …
Number of citations: 0 www.ingentaconnect.com
V Tumiatti, A Milelli, A Minarini, M Rosini… - Journal of medicinal …, 2008 - ACS Publications
Novel multi-target-directed ligands were designed by replacing the inner dipiperidino function of 3 with less flexible or completely rigid moieties to obtain compounds endowed with …
Number of citations: 70 pubs.acs.org

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